

# The Physiological Role of Interleukin-23 in Immune Homeostasis: A Technical Guide

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## Abstract

Interleukin-23 (IL-23) is a heterodimeric cytokine that has emerged as a central regulator of immune homeostasis and a key driver of chronic inflammation. Composed of a unique p19 subunit and a p40 subunit shared with IL-12, IL-23 is critical for the maintenance and expansion of T helper 17 (Th17) cells, a distinct lineage of T cells implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of the physiological role of IL-23, detailing its signaling pathways, cellular sources and targets, and its delicate balance in maintaining immunity versus promoting pathology. We present quantitative data on IL-23 expression in health and disease, detailed experimental protocols for its study, and visual representations of its complex signaling networks to serve as a comprehensive resource for researchers and professionals in the field of immunology and drug development.

## Introduction to IL-23

Interleukin-23 is a member of the IL-12 family of cytokines, playing a pivotal role in the orchestration of inflammatory responses.<sup>[1][2]</sup> It is a heterodimer composed of two disulfide-linked subunits: the p19 subunit, which is unique to IL-23, and the p40 subunit, which it shares with IL-12.<sup>[2][3]</sup> This structural similarity to IL-12 initially led to some confusion regarding their respective roles, but it is now clear that IL-23 has distinct functions, primarily centered on the potentiation of the IL-17-producing Th17 cell axis.<sup>[1][2]</sup>

Under physiological conditions, IL-23 is essential for host defense against certain extracellular bacteria and fungi at mucosal surfaces.[4][5] However, its dysregulation and overproduction are strongly associated with the pathogenesis of a range of immune-mediated inflammatory diseases, including psoriasis, inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and multiple sclerosis (MS).[1][2][3][6] This dual role underscores the importance of tightly controlled IL-23 expression and signaling for the maintenance of immune homeostasis.

## Cellular Sources and Targets of IL-23

The production of IL-23 is predominantly carried out by activated antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, in response to microbial products and other inflammatory stimuli.[2][3] Non-immune cells, like keratinocytes and synoviocytes, can also secrete IL-23.[7]

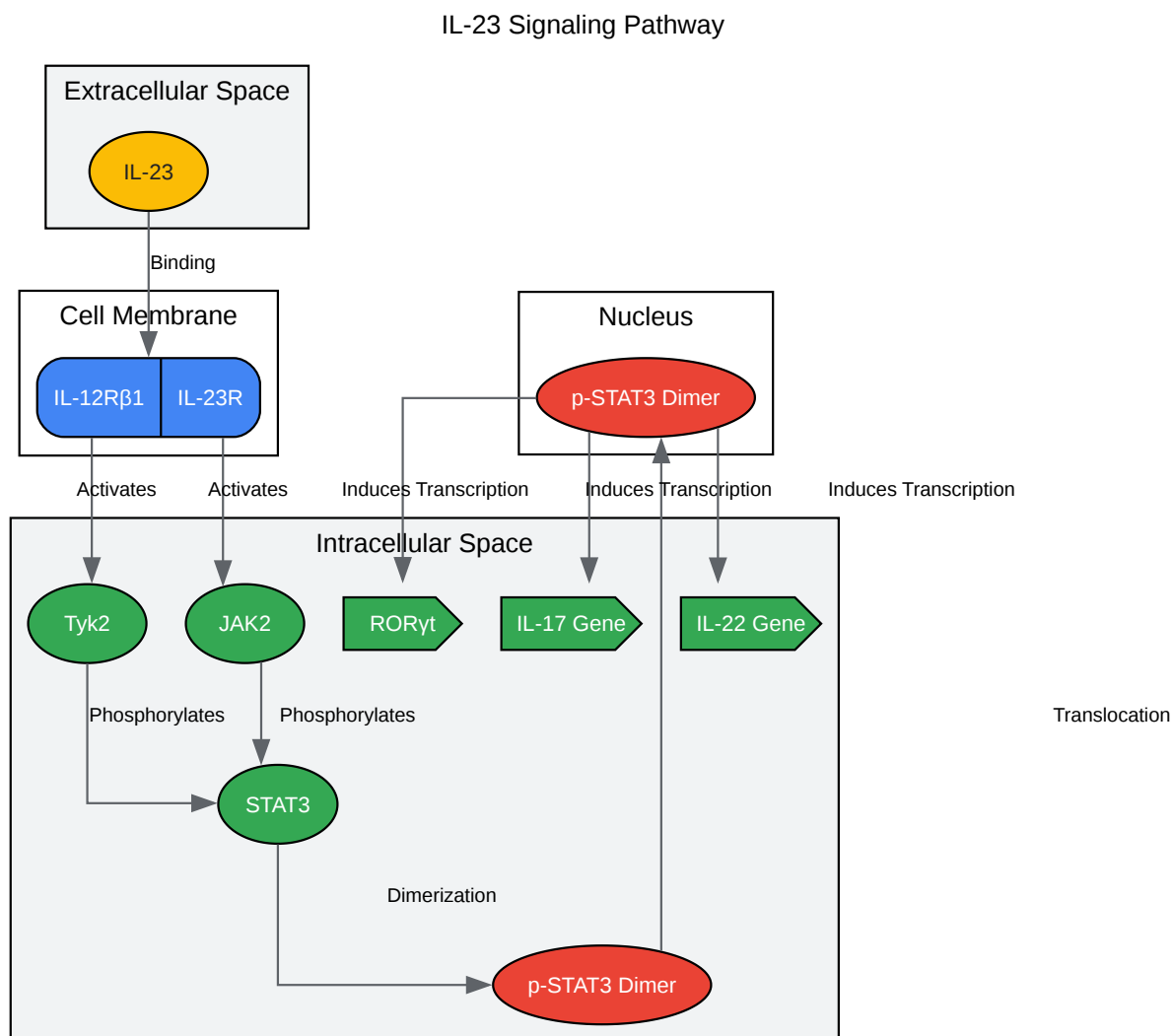
The primary targets of IL-23 are cells that express the IL-23 receptor (IL-23R) complex. This receptor is composed of the IL-12R $\beta$ 1 subunit (shared with the IL-12 receptor) and the unique IL-23R subunit.[3] Key immune cell populations that express the IL-23R and are responsive to IL-23 signaling include:

- T helper 17 (Th17) cells: IL-23 is crucial for the stabilization, expansion, and effector function of this T cell subset.[2]
- Innate lymphoid cells (ILCs), particularly ILC3s: These cells are important sources of IL-17 and IL-22 at mucosal surfaces and respond to IL-23.
- $\gamma\delta$  T cells: A subset of these T cells can produce IL-17 in an IL-23-dependent manner.
- Natural Killer (NK) cells and NKT cells: These innate and innate-like lymphocytes can also be influenced by IL-23 signaling.
- Monocytes and Macrophages: IL-23 can act on these cells, creating a potential positive feedback loop in inflammation.[1]

## The IL-23 Signaling Pathway

The binding of IL-23 to its receptor complex initiates a downstream signaling cascade that is critical for its biological effects. The canonical IL-23 signaling pathway proceeds as follows:

- **Receptor Binding and Dimerization:** IL-23 binds to the heterodimeric IL-23R, bringing the intracellular domains of IL-12R $\beta$ 1 and IL-23R into close proximity.
- **JAK Kinase Activation:** This receptor engagement leads to the activation of Janus kinases (JAKs) associated with the receptor chains. Specifically, Tyrosine kinase 2 (Tyk2) is associated with IL-12R $\beta$ 1, and JAK2 is associated with IL-23R.
- **STAT Protein Phosphorylation and Dimerization:** The activated JAKs phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptor chains, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. IL-23 signaling primarily activates STAT3, with some involvement of STAT4.[\[1\]](#)
- **Nuclear Translocation and Gene Transcription:** Phosphorylated STAT3 proteins form homodimers and translocate to the nucleus, where they act as transcription factors. STAT3 binds to specific DNA sequences in the promoter regions of target genes, leading to their transcription.
- **Effector Cytokine Production:** Key target genes of STAT3 in the context of IL-23 signaling include those encoding for the pro-inflammatory cytokines IL-17A, IL-17F, and IL-22, as well as the transcription factor ROR $\gamma$ t, which is the master regulator of Th17 cell differentiation.



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Caption: IL-23 signaling cascade.

## Role in Th17 Cell Biology

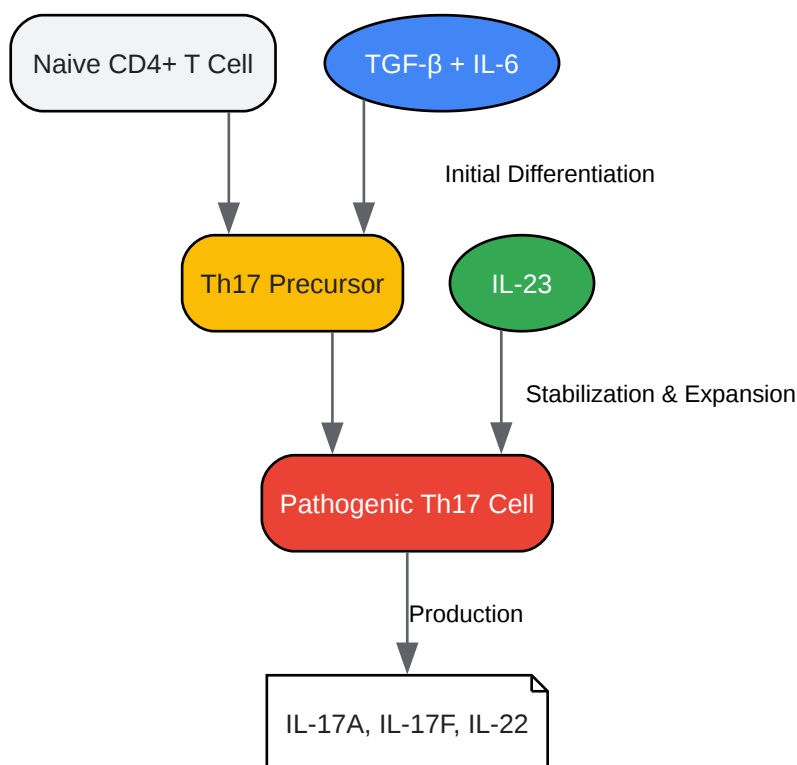
While TGF- $\beta$  and IL-6 are crucial for the initial differentiation of naive CD4<sup>+</sup> T cells into Th17 cells, IL-23 is indispensable for their subsequent survival, proliferation, and acquisition of a

pathogenic phenotype.[2] IL-23 does not initiate Th17 differentiation but rather acts on committed Th17 precursors and effector Th17 cells.[8]

The influence of IL-23 on Th17 cells is multifaceted:

- **Stabilization of the Th17 Phenotype:** IL-23 signaling reinforces the expression of ROR $\gamma$ t, the master transcription factor for Th17 cells, thereby stabilizing their lineage commitment.
- **Expansion of Th17 Populations:** IL-23 promotes the proliferation and survival of Th17 cells, leading to an expansion of this cell population at sites of inflammation.
- **Induction of Effector Cytokines:** IL-23 potently stimulates Th17 cells to produce their signature pro-inflammatory cytokines, including IL-17A, IL-17F, IL-21, and IL-22. These cytokines, in turn, act on various stromal and epithelial cells to amplify the inflammatory response, recruit neutrophils, and promote tissue remodeling.
- **Pathogenicity:** IL-23 is considered a key factor in driving the pathogenic potential of Th17 cells, contributing to their ability to induce tissue damage in autoimmune settings.

#### Role of IL-23 in Th17 Cell Differentiation and Function



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Caption: IL-23 in Th17 cell development.

## Quantitative Data on IL-23 in Health and Disease

Elevated levels of IL-23 are a hallmark of several autoimmune and inflammatory diseases. The following tables summarize representative quantitative data from the literature.

Table 1: Serum IL-23 Levels in Inflammatory Bowel Disease (IBD)

Condition	Patient Group	Mean/Median IL-23 Level (pg/mL)	Control Group	Mean/Median IL-23 Level (pg/mL)	Reference
Crohn's Disease (CD)	CD Patients	937.4 (median)	Healthy Controls	371.5 (median)	[1]
Ulcerative Colitis (UC)	UC Patients	1167 (median)	Healthy Controls	484.8 (median)	[1]
Ulcerative Colitis (UC)	UC Patients	347.5 ± 130.8 (mean ± SD)	Healthy Controls	233.5 ± 86.3 (mean ± SD)	[9]
Severe CD	CD Patients	Significantly elevated vs. mild/moderate	Mild/Moderate CD	-	[1]
Severe UC	UC Patients	399.3 ± 163.8 (mean ± SD)	Mild UC	296.2 ± 51.2 (mean ± SD)	[9]

Table 2: IL-23 in Psoriasis

Sample Type	Patient Group	Finding	Control Group	Finding	Reference
Skin Lesions	Psoriasis Patients	Significantly elevated p19 and p40 mRNA	Non-lesional Skin	Lower mRNA levels	<a href="#">[10]</a> <a href="#">[11]</a>
Skin Lesions	Psoriasis Patients	Increased IL-23 protein expression	Healthy Skin	Lower protein expression	<a href="#">[10]</a>
Serum	Psoriasis Patients	Notably raised IL-23 levels	Healthy Controls	Lower levels	<a href="#">[12]</a>

Table 3: IL-23 in Rheumatoid Arthritis (RA)

Sample Type	Patient Group	Finding	Control Group	Finding	Reference
Serum	RA Patients	Significantly elevated IL-23 levels	Healthy Controls	Lower levels	<a href="#">[13]</a> <a href="#">[14]</a>
Synovial Fluid	RA Patients	Higher IL-23p19 levels	Osteoarthritis (OA) Patients	Lower levels	<a href="#">[13]</a> <a href="#">[14]</a>
Serum & Synovial Fluid	RA Patients	IL-23 levels correlated with IL-17, IL-1 $\beta$ , and TNF- $\alpha$	-	-	<a href="#">[6]</a>

## Key Experimental Protocols

This section provides detailed methodologies for cornerstone experiments used to investigate the physiological role of IL-23.

## In Vitro Differentiation of Human Th17 Cells

This protocol describes the differentiation of naive human CD4<sup>+</sup> T cells into IL-17-producing Th17 cells, a process critically supported by IL-23.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- CD4<sup>+</sup> T Cell Isolation Kit
- 96-well tissue culture plates
- Anti-human CD3 antibody
- Anti-human CD28 antibody
- Recombinant human IL-1 $\beta$
- Recombinant human IL-6
- Recombinant human TGF- $\beta$ 1
- Recombinant human IL-23
- Anti-human IL-4 neutralizing antibody
- Anti-human IFN- $\gamma$  neutralizing antibody
- Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100  $\mu$ g/mL streptomycin)
- PMA (Phorbol 12-myristate 13-acetate)
- Ionomycin
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)

Procedure:



- Isolate PBMCs from healthy donor blood using density gradient centrifugation.
- Purify naive CD4+ T cells from PBMCs using a negative selection cell isolation kit.
- Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-10 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash the plate with PBS before use.
- Seed the purified naive CD4+ T cells at a density of  $1 \times 10^6$  cells/mL in the anti-CD3-coated plate.
- Add soluble anti-human CD28 antibody (1 µg/mL) to the culture.
- To induce Th17 differentiation, add the following cytokine cocktail to the complete RPMI medium:
  - hIL-1β (10 ng/mL)
  - hIL-6 (10 ng/mL)
  - hTGF-β1 (1-10 ng/mL)
  - hIL-23 (10 ng/mL)
  - Anti-hIL-4 (10 µg/mL)
  - Anti-hIFN-γ (10 µg/mL)
- Incubate the cells at 37°C in a 5% CO2 incubator for 3-5 days.
- For intracellular cytokine analysis, restimulate the cells for the final 4-6 hours of culture with PMA (20-50 ng/mL), Ionomycin (1 µg/mL), and a protein transport inhibitor.
- Harvest the cells for analysis by flow cytometry (intracellular cytokine staining for IL-17) or collect the supernatant for cytokine measurement by ELISA.

## Enzyme-Linked Immunosorbent Assay (ELISA) for IL-23 Quantification

This protocol outlines the steps for a sandwich ELISA to measure IL-23 concentrations in biological samples like serum, plasma, or cell culture supernatants.

Materials:

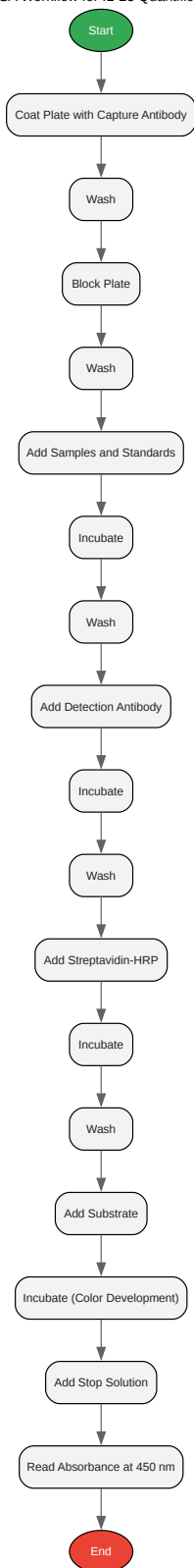
- IL-23 ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate solution)
- 96-well ELISA plate
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Assay diluent (as provided in the kit or 1% BSA in PBS)
- Stop solution (e.g., 2 N H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader

Procedure:

- Coat a 96-well plate with the IL-23 capture antibody overnight at 4°C.
- Wash the plate three times with wash buffer.
- Block the plate with assay diluent for 1-2 hours at room temperature.
- Wash the plate three times.
- Prepare a standard curve by serially diluting the recombinant IL-23 standard.
- Add 100 µL of standards and samples (diluted as necessary) to the wells in duplicate. Incubate for 2 hours at room temperature.
- Wash the plate three times.
- Add 100 µL of the biotinylated IL-23 detection antibody to each well. Incubate for 1 hour at room temperature.
- Wash the plate three times.

- Add 100  $\mu$ L of streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
- Wash the plate five times.
- Add 100  $\mu$ L of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
- Add 50  $\mu$ L of stop solution to each well to stop the reaction.
- Read the absorbance at 450 nm on a microplate reader.
- Calculate the IL-23 concentration in the samples by interpolating from the standard curve.  
[\[15\]](#)[\[16\]](#)[\[17\]](#)

## ELISA Workflow for IL-23 Quantification

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Caption: Workflow for IL-23 ELISA.

# Experimental Autoimmune Encephalomyelitis (EAE)

## Mouse Model

EAE is a widely used animal model for studying T cell-mediated autoimmune diseases of the central nervous system, such as multiple sclerosis. IL-23 is a critical cytokine for the induction and progression of EAE.

### Materials:

- Female C57BL/6 mice (8-12 weeks old)
- Myelin Oligodendrocyte Glycoprotein (MOG)<sub>35-55</sub> peptide
- Complete Freund's Adjuvant (CFA) containing *Mycobacterium tuberculosis*
- Pertussis Toxin (PTX)
- Sterile PBS
- Syringes and needles

### Procedure:

- Immunization (Day 0):
  - Prepare an emulsion of MOG<sub>35-55</sub> in CFA. A common ratio is 1:1.
  - Anesthetize the mice.
  - Subcutaneously inject 100-200  $\mu$ L of the MOG<sub>35-55</sub>/CFA emulsion, typically split over two sites on the flank. The final dose of MOG<sub>35-55</sub> is usually 100-200  $\mu$ g per mouse.
  - Administer PTX (100-200 ng) intraperitoneally (i.p.) in PBS.
- Second PTX Injection (Day 2):
  - Administer a second i.p. injection of PTX (100-200 ng).

- Clinical Scoring:
  - Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
  - Use a standard scoring system, for example:
    - 0: No clinical signs
    - 1: Limp tail
    - 2: Hind limb weakness
    - 3: Partial hind limb paralysis
    - 4: Complete hind limb paralysis
    - 5: Moribund state
- Tissue Collection and Analysis:
  - At the peak of the disease or at the end of the experiment, mice can be euthanized, and tissues (spleen, lymph nodes, brain, spinal cord) can be collected for histological analysis, flow cytometry of infiltrating immune cells, or cytokine measurements.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

## Intracellular Cytokine Staining for IL-17 by Flow Cytometry

This protocol allows for the identification and quantification of IL-17-producing cells within a mixed cell population.

Materials:

- Stimulated cell suspension (from in vitro or ex vivo samples)
- Cell Staining Buffer (e.g., PBS with 2% FBS)
- Fixable Viability Dye

- Antibodies for surface markers (e.g., anti-CD4)
- Fixation/Permeabilization Buffer Kit
- Anti-IL-17 antibody
- Flow cytometer

Procedure:

- Cell Surface Staining:
  - Wash the stimulated cells with Cell Staining Buffer.
  - Stain with a fixable viability dye to exclude dead cells from the analysis.
  - Incubate the cells with fluorescently conjugated antibodies against surface markers (e.g., anti-CD4) for 20-30 minutes at 4°C in the dark.
  - Wash the cells twice with Cell Staining Buffer.
- Fixation and Permeabilization:
  - Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
  - Wash the cells once with permeabilization buffer.
- Intracellular Staining:
  - Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorescently conjugated anti-IL-17 antibody.
  - Incubate for 30 minutes at room temperature in the dark.
  - Wash the cells twice with permeabilization buffer.
- Acquisition and Analysis:
  - Resuspend the cells in Cell Staining Buffer for flow cytometry analysis.

- Acquire the samples on a flow cytometer.
- Analyze the data using appropriate software, gating on live, single cells, then on the cell population of interest (e.g., CD4+ T cells), and finally quantifying the percentage of IL-17-positive cells.<sup>[4][5][7]</sup>

## Conclusion and Future Directions

Interleukin-23 stands as a master regulator in the complex interplay of immune homeostasis and inflammation. Its central role in promoting the Th17 axis has solidified its position as a key pathogenic driver in a multitude of autoimmune diseases. The success of therapeutic strategies targeting the IL-23/IL-17 pathway in the clinic is a testament to the importance of understanding its fundamental biology.

Future research will likely focus on several key areas:

- Dissecting the heterogeneity of IL-23-responsive cells: A deeper understanding of the different cell types that respond to IL-23 and their specific contributions to various diseases will be crucial for developing more targeted therapies.
- Investigating the regulation of IL-23 production: Elucidating the precise molecular mechanisms that control IL-23 expression in different tissues and disease contexts may reveal novel therapeutic targets.
- Exploring non-canonical IL-23 signaling: While the JAK-STAT pathway is the primary signaling cascade, investigating alternative or context-dependent signaling pathways may provide new insights into IL-23 function.
- Personalized medicine approaches: Identifying biomarkers that can predict patient responses to anti-IL-23 therapies will be essential for optimizing treatment strategies.

This technical guide provides a solid foundation for researchers and drug development professionals to delve into the intricate world of IL-23 biology. A continued and thorough investigation of this pivotal cytokine will undoubtedly pave the way for innovative and more effective treatments for a wide range of debilitating inflammatory disorders.



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